3-Chloro-2-(chloromethyl)-5-fluoropyridine

Description

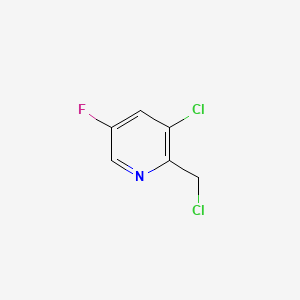

3-Chloro-2-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative with the molecular formula C₆H₄Cl₂FN. Its structure features a pyridine ring substituted with a chlorine atom at position 3, a chloromethyl group (-CH₂Cl) at position 2, and a fluorine atom at position 5 (Figure 1). This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chloromethyl group, which facilitates further functionalization .

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-2-6-5(8)1-4(9)3-10-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNNQVCLHCOQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90707475 | |

| Record name | 3-Chloro-2-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-19-0 | |

| Record name | 3-Chloro-2-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-5-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the chlorination of 2-(chloromethyl)-5-fluoropyridine using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Major Products Formed

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-2-(chloromethyl)-5-fluoropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

Industry: Applied in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-5-fluoropyridine involves its interaction with specific molecular targets, such

Biological Activity

3-Chloro-2-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound, due to its unique chemical structure, is being explored for various applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C6H4Cl2FN

- Molecular Weight : 179.00 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of halogen atoms influences the compound's lipophilicity and reactivity, which can enhance its ability to penetrate cell membranes and interact with intracellular targets.

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles that may enhance biological activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially making it useful in treating bacterial infections.

- Anticancer Activity : Research indicates that halogenated pyridines can inhibit specific cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study investigated the antimicrobial properties of several halogenated pyridines, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells via the mitochondrial pathway .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent publication highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus. The study demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics . -

Case Study on Cancer Treatment :

In a preclinical trial involving xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed .

Comparison with Similar Compounds

Key Properties :

- Reactivity : The chloromethyl group is highly reactive, enabling nucleophilic substitutions or cross-coupling reactions.

- Applications : Serves as a precursor for active pharmaceutical ingredients (APIs) and ligands in catalysis .

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Differences

The following table summarizes key structural features and applications of 3-Chloro-2-(chloromethyl)-5-fluoropyridine and analogous compounds:

Key Observations :

Substituent Effects :

- The chloromethyl group in this compound distinguishes it from analogs like 5-Chloro-2-fluoro-3-methylpyridine (methyl group at position 3). The -CH₂Cl group enhances electrophilicity, enabling nucleophilic attacks, whereas methyl groups introduce steric hindrance .

- Electron-withdrawing groups (e.g., -CF₃ in 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) increase ring deactivation, reducing reactivity toward electrophilic substitution compared to fluorine or chlorine .

Synthetic Utility :

- This compound is synthesized via chlorination of alcohol intermediates (e.g., using SOCl₂) derived from carboxylic acid precursors . In contrast, 3-(Chloromethyl)-5-fluoropyridine hydrochloride is prepared as a salt to improve solubility for drug formulation .

- The compound’s reactivity has been exploited in Pd-catalyzed cross-coupling reactions, as demonstrated in the synthesis of dual-target antimalarial agents .

Chemoselectivity :

- Studies on 5-bromo-2-chloro-3-fluoropyridine (a related trihalogenated pyridine) reveal that substitution preferences depend on reaction conditions. For example, palladium catalysis favors bromide displacement, while SNAr reactions target fluorine . This highlights the influence of halogen positioning on reaction pathways, a factor relevant to this compound’s behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.